

Stability-Indicating HPLC Method for Diroximel Fumarate: Application Notes and Protocols

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Compound of Interest

Compound Name: *Diroximel Fumarate*

Cat. No.: *B607131*

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Abstract

This document provides a detailed application note and protocol for a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of **diroximel fumarate** and its degradation products. **Diroximel fumarate** is an oral prodrug used for the treatment of relapsing forms of multiple sclerosis.[1] It rapidly converts to the active metabolite monomethyl fumarate (MMF) in the body.[1] Due to its susceptibility to degradation, a robust stability-indicating analytical method is crucial for ensuring the quality, safety, and efficacy of the drug product. This protocol outlines the chromatographic conditions, procedures for forced degradation studies, and method validation parameters as per the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4]

Introduction

Diroximel fumarate's stability is a critical attribute that can be affected by environmental factors such as pH, temperature, oxidation, and light. A stability-indicating method is designed to separate the intact active pharmaceutical ingredient (API) from its potential degradation products, thus providing a reliable measure of the drug's stability. This application note describes a method capable of resolving **diroximel fumarate** from its key degradation products, including the active metabolite monomethyl fumarate (MMF) and the inactive metabolite 2-hydroxyethyl succinimide (HES).

Experimental Protocols

Materials and Reagents

- **Diroximel Fumarate** reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Orthophosphoric acid (AR grade)
- Hydrochloric acid (AR grade)
- Sodium hydroxide (AR grade)
- Hydrogen peroxide (30%, AR grade)
- Purified water (HPLC grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The following chromatographic conditions are recommended based on a synthesis of published methods.

Parameter	Recommended Condition
HPLC System	Agilent 1260 Infinity II or equivalent with UV/PDA detector
Column	C18 Column (e.g., Waters Symmetry C18, 250 mm x 4.6 mm, 5 µm)
Mobile Phase	Acetonitrile and 0.05% Orthophosphoric Acid in water
Mode	Isocratic or Gradient (e.g., 60:40 v/v Acetonitrile:Buffer)
Flow Rate	1.0 mL/min
Detection	UV at 215 nm
Injection Volume	10 µL
Column Temperature	Ambient (approximately 25°C)
Run Time	Approximately 10 minutes

Preparation of Solutions

- Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of **diroximel fumarate** reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
- Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the standard stock solution into a 25 mL volumetric flask and dilute to volume with the mobile phase.
- Sample Preparation (from dosage form): Weigh and finely powder a representative number of **diroximel fumarate** capsules. Transfer a portion of the powder equivalent to 25 mg of **diroximel fumarate** into a 25 mL volumetric flask. Add approximately 15 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume. Filter the solution through a 0.45 µm syringe filter. Dilute 2.5 mL of the filtered solution to 25 mL with the mobile phase to obtain a final concentration of 100 µg/mL.

Forced Degradation Studies

Forced degradation studies are performed to demonstrate the specificity of the method. A target degradation of 5-20% is recommended to ensure that the degradation products are generated at levels that can be reliably detected.

- **Acid Hydrolysis:** To 1 mL of the standard stock solution, add 1 mL of 0.1 N HCl. Heat the mixture at 60°C for 30 minutes. Cool the solution and neutralize with 1 mL of 0.1 N NaOH. Dilute to 10 mL with the mobile phase.
- **Alkaline Hydrolysis:** To 1 mL of the standard stock solution, add 1 mL of 0.1 N NaOH. Keep the mixture at 60°C for 30 minutes. Cool the solution and neutralize with 1 mL of 0.1 N HCl. Dilute to 10 mL with the mobile phase.
- **Oxidative Degradation:** To 1 mL of the standard stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours. Dilute to 10 mL with the mobile phase.
- **Thermal Degradation:** Expose the solid **diroximel fumarate** powder to a temperature of 105°C for 24 hours. Prepare a 100 µg/mL solution of the heat-treated sample in the mobile phase.
- **Photolytic Degradation:** Expose the solid **diroximel fumarate** powder to UV light (254 nm) in a photostability chamber for 24 hours. Prepare a 100 µg/mL solution of the UV-treated sample in the mobile phase.

Method Validation

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.

Data Presentation

The quantitative data from the method validation should be summarized in the following tables.

Table 1: System Suitability Parameters

Parameter	Acceptance Criteria	Observed Value
Tailing Factor	≤ 2.0	
Theoretical Plates	> 2000	
% RSD of Peak Area (n=6)	$\leq 1.0\%$	

Table 2: Linearity

Concentration ($\mu\text{g/mL}$)	Peak Area
50	
75	
100	
125	
150	
Correlation Coefficient (r^2)	≥ 0.999
Regression Equation	

Table 3: Accuracy (% Recovery)

Spiked Level	Amount Added ($\mu\text{g/mL}$)	Amount Recovered ($\mu\text{g/mL}$)	% Recovery
80%	80		
100%	100		
120%	120		

Table 4: Precision

Precision Type	Concentration (µg/mL)	% RSD of Peak Area
Repeatability (Intra-day)	100 (n=6)	≤ 2.0%
Intermediate (Inter-day)	100 (n=6)	≤ 2.0%

Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

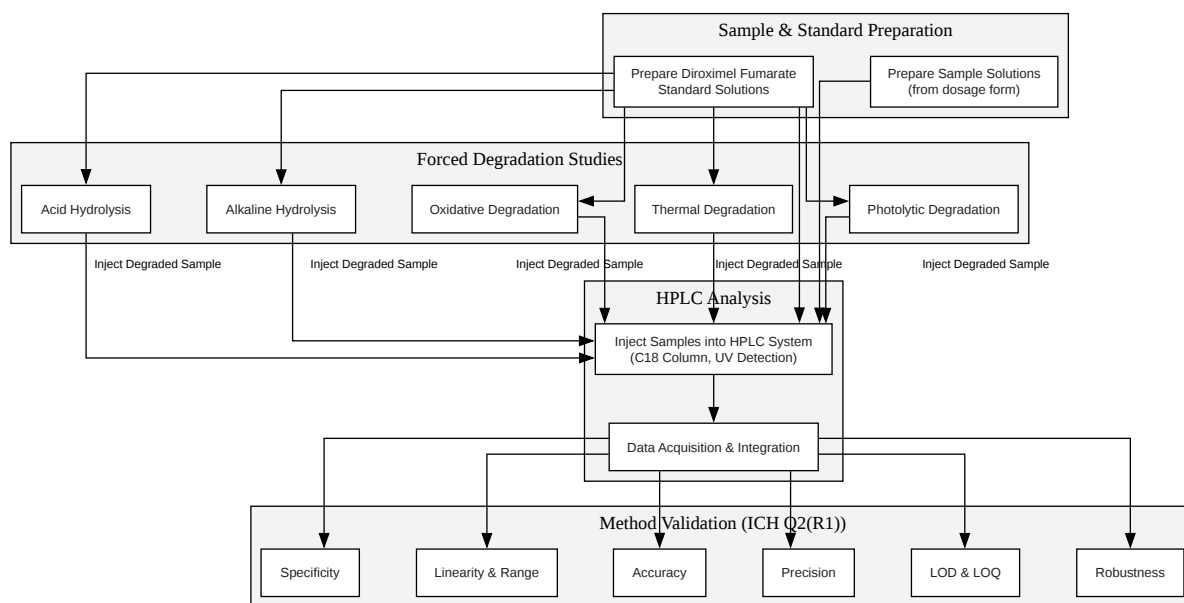
Parameter	Result (µg/mL)
LOD	
LOQ	

Table 6: Robustness

Parameter Variation	% RSD of Peak Area
Flow Rate (± 0.1 mL/min)	≤ 2.0%
Mobile Phase Composition (± 2%)	≤ 2.0%

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the development and validation of the stability-indicating HPLC method for **diroximel fumarate**.



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Caption: Workflow for Stability-Indicating HPLC Method Development and Validation.

Conclusion

The described RP-HPLC method is simple, accurate, and precise for the determination of **diroxime fumarate** in the presence of its degradation products. The method is suitable for routine quality control and stability testing of **diroxime fumarate** in bulk and pharmaceutical

dosage forms. The validation of this method in accordance with ICH guidelines will ensure its suitability for regulatory submissions.

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